molecular formula C6H7ClN2 B15097109 2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole

2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole

Cat. No.: B15097109
M. Wt: 142.58 g/mol
InChI Key: CKIBSJGYMJHCMD-UHFFFAOYSA-N
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Description

2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

2-chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole

InChI

InChI=1S/C6H7ClN2/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H,8,9)

InChI Key

CKIBSJGYMJHCMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis, providing an efficient pathway for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, and various reducing agents for reduction reactions . Substitution reactions often involve the use of nucleophiles to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazoles .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of tetrahydrocyclopenta[d]imidazole derivatives:

Tetrahydrocyclopenta[d]imidazole Derivatives as JNK3 Inhibitors
A study explored a series of compounds with the tetrahydrocyclopenta[d]imidazole scaffold as core moiety as JNK3 inhibitors using in silico modeling analysis . The study highlights the following points:

  • JNK3 is a key factor driving neuronal apoptosis pathophysiology .
  • The compounds developed showed significantly higher JNK3 inhibitory effects and isoform selectivity than previously developed inhibitors .
  • Specific compounds (18c, 19c, 22b, and 26c) exhibited excellent isoform selectivity, with IC50 values against JNK3 of 0.716, 0.564, 0.379, and 0.779 nM, respectively, which were more potent than known JNK3 inhibitors .
  • These compounds effectively protected neuronal cells against amyloid beta-induced apoptosis .
  • Docking studies suggest that the tetrahydrocyclopenta[d]imidazole scaffold retained optimal interactions .
  • The tested compounds showed favorable BBB permeability and pharmacokinetic profiles .
  • The tetrahydrocyclopenta[d]imidazole scaffold is a promising candidate for developing JNK3 inhibitors, with compound 22b being a potential starting point for preclinical optimization .

Tetrahydrocyclopenta[b]indol Derivatives in Assays
(R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid (Compound of Formula (la)) was evaluated in biological assays :

  • Peripheral Lymphocyte Lowering (PLL) Assay in BALB/c mice after a 1 mg/kg oral dose .
  • Peripheral Lymphocyte Lowering (PLL) Assay in male Sprague-Dawley rats after a 1 mg/kg oral dose .
  • Reduction of mean ankle diameter was observed after dosing at 0.3 mg/kg, 1 mg/kg, and 3 mg/kg in the female Lewis rat collagen-induced arthritis assay .

Intermediates in Synthesis

  • A study describes an alternative synthetic route toward a key intermediate in the total synthesis of isoschizogamine .
  • Synnova Intermediates Pvt. Ltd. lists 1,2,3,9-Tetrahydro-9-methyl-4(H)-Carbazol-4-One (Ondansetron KSM) as an intermediate .

Mechanism of Action

The mechanism of action of 2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a JNK3 inhibitor. This article reviews the biological activity of this compound based on recent studies, including its therapeutic potential, mechanisms of action, and comparative efficacy against various biological targets.

Overview of Biological Activity

The biological activities of this compound are primarily linked to its role as an inhibitor of the c-Jun N-terminal kinase 3 (JNK3), which is implicated in neuronal apoptosis and neurodegenerative diseases such as Alzheimer's disease. Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on JNK3 with low IC50 values, indicating high potency.

Key Findings:

  • JNK3 Inhibition : Compounds derived from the tetrahydrocyclopenta[d]imidazole scaffold showed IC50 values ranging from 0.379 nM to 0.779 nM against JNK3, outperforming previously known inhibitors .
  • Neuroprotective Effects : Specific compounds from this series were shown to protect neuronal cells from amyloid beta-induced apoptosis, suggesting potential applications in neuroprotection and treatment of Alzheimer's disease .

The mechanisms by which this compound exerts its biological effects involve:

  • Molecular Docking Studies : These studies indicate that the compound maintains optimal interactions with the target proteins involved in cell signaling pathways related to apoptosis and inflammation .
  • Pharmacokinetic Profile : Predictions regarding blood-brain barrier (BBB) permeability and absorption, distribution, metabolism, excretion (ADME) suggest favorable pharmacokinetic properties for these compounds .

Comparative Efficacy

The following table summarizes the comparative efficacy of various derivatives of tetrahydrocyclopenta[d]imidazole against JNK3:

CompoundIC50 (nM)Selectivity
18c0.716High
19c0.564High
22b0.379Very High
26c0.779High

These results highlight the promising nature of these compounds in drug development for neurodegenerative diseases.

Study on Neuroprotective Effects

A study conducted by researchers aimed at evaluating the neuroprotective effects of selected tetrahydrocyclopenta[d]imidazole derivatives revealed that compounds such as 22b significantly reduced neuronal cell death induced by amyloid beta. The protective mechanism was attributed to the inhibition of JNK3 activity and subsequent reduction in apoptotic signaling pathways .

Antimicrobial Activity

While the primary focus has been on neuroprotection, preliminary investigations into the antimicrobial properties of related imidazole compounds suggest potential applications in treating bacterial infections. Compounds derived from similar scaffolds have shown antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole?

  • Synthesis : A common approach involves cyclization reactions using precursors like Schiff bases or chlorinated intermediates under reflux conditions. For example, chlorination with SOCl₂ is a classical method for introducing chloro substituents into imidazole derivatives .
  • Characterization : Key techniques include:

  • IR Spectroscopy : Identification of functional groups (e.g., C-Cl stretching at ~671 cm⁻¹, C=N stretching at ~1396 cm⁻¹) .
  • NMR : Proton environments (e.g., δ 2.5–7.8 ppm for multiplet signals in related imidazole derivatives) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 356.95 for a chloro-substituted imidazole analog) .

Q. What is the role of the chloro substituent in the reactivity of this compound?

  • The chloro group enhances electrophilic substitution reactions by acting as an electron-withdrawing group. It also influences steric hindrance, affecting regioselectivity in coupling or cyclization reactions. For instance, chloro-substituted imidazoles exhibit distinct reactivity patterns compared to non-halogenated analogs in MOF synthesis .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Reaction Conditions : Optimize temperature, solvent polarity, and catalyst loading. For example, yields of 71–98% were achieved for related tetrahydropyrimidine derivatives using excess CH₃COONH₄ under controlled reflux .
  • Purification : Use column chromatography or recrystallization from solvents like isopropyl alcohol to isolate high-purity products .

Q. What factors contribute to contradictory biological activity data in imidazole derivatives?

  • Structural Variability : Minor substituent changes (e.g., chloro vs. methoxy groups) significantly alter bioactivity. For instance, N-(4-chlorophenyl)-tetrahydropyrimidine derivatives showed 46.7% anti-inflammatory activity, while trifluoromethyl analogs displayed 46.4% .
  • Assay Conditions : Variations in cell lines, enzyme isoforms (e.g., COX-1 vs. COX-2), or concentration ranges can lead to discrepancies .

Q. How can computational methods aid in designing derivatives with enhanced activity?

  • Molecular Docking : Predict binding affinities to target proteins (e.g., COX-1/COX-2 enzymes). Studies show strong correlations (R² > 0.83) between docking scores and experimental anti-inflammatory activity .
  • SAR Analysis : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity trends. Chloro and nitro groups often enhance potency due to increased electrophilicity .

Methodological Challenges

Q. How can researchers resolve spectral overlaps in NMR analysis of imidazole derivatives?

  • Use 2D NMR techniques (e.g., COSY, HSQC) to resolve multiplet signals. For example, δ 6.7–7.8 ppm regions in related compounds were assigned using coupling constants and cross-peak analysis .

Q. What strategies mitigate instability during storage of chloro-substituted imidazoles?

  • Storage : Keep compounds in airtight containers under inert gas (N₂/Ar) and protect from light to prevent photodegradation .
  • Handling : Use gloveboxes for moisture-sensitive derivatives, as hydrolysis can occur in humid environments .

Emerging Applications

Q. Can this compound be used in metal-organic frameworks (MOFs)?

  • Yes, its structural analogs (e.g., Fe(cta)₂) form high-spin Fe(II)-MOFs with pressure-responsive behavior. The chloro substituent modulates ligand field strength, impacting spin-state transitions under high pressure .

Q. What are the safety protocols for handling this compound in biological assays?

  • Follow GHS guidelines : Use PPE (gloves, goggles), avoid inhalation, and dispose of waste via approved protocols. Related imidazoles require strict adherence to P210 (avoid ignition sources) and P201 (pre-use instructions) codes .

Data-Driven Insights

  • Anti-inflammatory Activity : Chloro-substituted derivatives show ~46% suppression of inflammation in murine models, comparable to NSAIDs .
  • Thermal Stability : Decomposition temperatures for imidazole analogs range from 120–250°C, influenced by substituent electronegativity .

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